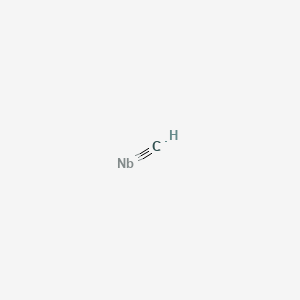
Aminated Multilayer Nb2C MXenes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium carbide is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools. It is usually processed by sintering and is a frequent additive as a grain growth inhibitor in cemented carbides. It has the appearance of a brown-gray metallic powder with a purple lustre and is highly corrosion-resistant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium carbide can be synthesized by heating niobium oxide in a vacuum at 1800°C and adding coke . Another method involves the direct carburization of rolled metallic niobium in an atmosphere of an argon and ethylene gas mixture . Additionally, a one-pot synthesis of niobium carbide nanoparticles can be achieved using niobium oxide, potassium carbonate, and mesoporous carbon .
Industrial Production Methods: Industrial production of niobium carbide typically involves high-temperature processes such as vacuum heating and carburization. The use of chemical vapor deposition to create a layer of niobium carbide is also common .
Análisis De Reacciones Químicas
Types of Reactions: Niobium carbide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Niobium carbide can oxidize at temperatures between 200-800°C in air.
Reduction: It can be reduced using hydrogen gas at high temperatures.
Substitution: Niobium carbide can react with other carbides or nitrides to form mixed compounds.
Major Products Formed:
Oxidation: Niobium oxide.
Reduction: Pure niobium.
Substitution: Mixed carbides or nitrides.
Aplicaciones Científicas De Investigación
Niobium carbide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology and Medicine: Investigated for potential use in biomedical implants due to its biocompatibility and hardness.
Mecanismo De Acción
The mechanism by which niobium carbide exerts its effects involves the formation of strong covalent bonds between niobium and carbon atoms. This results in a highly stable and hard material. In catalytic applications, niobium carbide provides active sites for chemical reactions, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
- Tantalum carbide
- Titanium carbide
- Vanadium carbide
- Molybdenum carbide
Comparison: Niobium carbide is unique due to its combination of high hardness, corrosion resistance, and stability at high temperatures. Compared to tantalum carbide, niobium carbide has a lower density and is more cost-effective. Titanium carbide and vanadium carbide have similar hardness but differ in their chemical stability and reactivity. Molybdenum carbide is known for its catalytic properties but lacks the same level of hardness as niobium carbide .
Propiedades
Fórmula molecular |
CHNb |
|---|---|
Peso molecular |
105.925 g/mol |
Nombre IUPAC |
methylidyneniobium |
InChI |
InChI=1S/CH.Nb/h1H; |
Clave InChI |
UNASZPQZIFZUSI-UHFFFAOYSA-N |
SMILES canónico |
C#[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


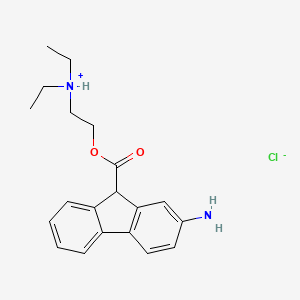
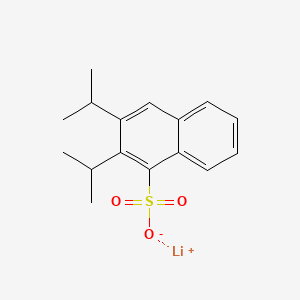

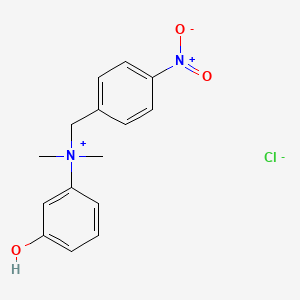
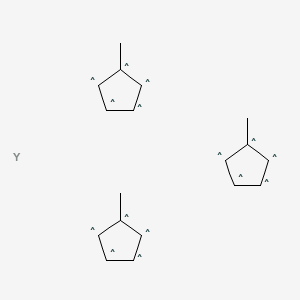
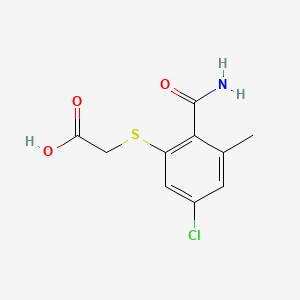

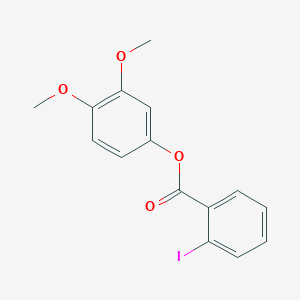
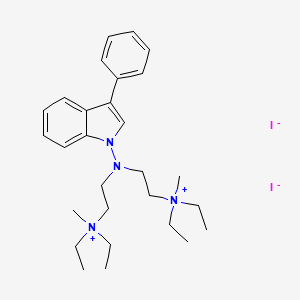
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)




